molecular formula C78H108N18O21S2 B593735 Somatostatin acetate CAS No. 54472-66-1

Somatostatin acetate

Cat. No.: B593735
CAS No.: 54472-66-1
M. Wt: 1697.9 g/mol
InChI Key: GFYNCDIZASLOMM-HMAILDBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Somatostatin acetate can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. A recombinant plasmid containing the gene for somatostatin is introduced into a host organism, such as Escherichia coli, which then produces the peptide. The peptide is purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Somatostatin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for different applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound, which are used for different therapeutic purposes .

Scientific Research Applications

Somatostatin acetate has a wide range of applications in scientific research:

Mechanism of Action

Somatostatin acetate exerts its effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. Upon binding, it inhibits adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and subsequently inhibiting the release of various hormones. This mechanism is crucial for its role in regulating endocrine and exocrine secretions .

Biological Activity

Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.

Overview of Somatostatin

Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.

Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .

Key Mechanisms:

  • Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .
  • Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .
  • Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .

Physiological Effects

The biological activity of this compound encompasses several physiological functions:

  • Endocrine Regulation:
    • Suppresses GH release from the pituitary gland.
    • Inhibits insulin and glucagon secretion from pancreatic islets.
    • Reduces secretion of digestive enzymes from the pancreas.
  • Gastrointestinal Functions:
    • Decreases gastric acid secretion.
    • Slows down gastric emptying time.
    • Modulates nutrient absorption in the intestines.
  • Neurological Effects:
    • Influences cognitive functions and locomotion through central nervous system pathways.
  • Immunological Modulation:
    • Inhibits lymphocyte proliferation and immunoglobulin synthesis in lymphoid tissues .

Therapeutic Applications

This compound is utilized in various clinical settings:

  • Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.
  • Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.
  • Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.

Case Studies

Case Study 1: Acromegaly Management
A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .

Case Study 2: Neuroendocrine Tumors
In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .

Table 1: Comparison of Somatostatin Analog Potency

AnalogPotency Compared to SomatostatinTarget Hormones
Somatostatin-14BaselineGH, Insulin
[D-Trp8]-Somatostatin8-10 times more potentInsulin, Glucagon
[D-Cys14]-SomatostatinMore potent for glucagon than insulinGlucagon

Table 2: Physiological Effects of this compound

EffectMechanismClinical Relevance
Inhibition of GH secretionBinding to SSTR2 on pituitary cellsTreatment for acromegaly
Decreased gastric acid outputInhibition of gastric parietal cellsManagement of peptic ulcers
Reduced insulin secretionInhibition of pancreatic beta cellsControl of hyperinsulinemia

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYNCDIZASLOMM-HMAILDBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H108N18O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54472-66-1
Record name Somatostatin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOMATOSTATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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